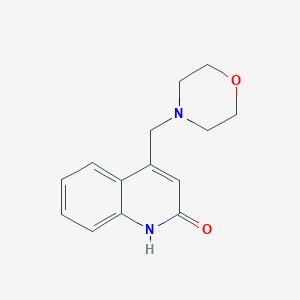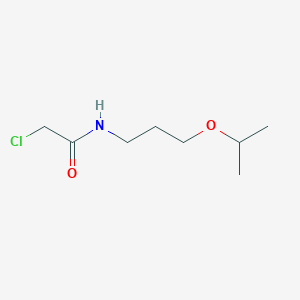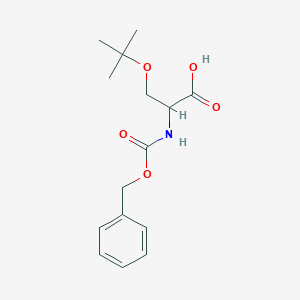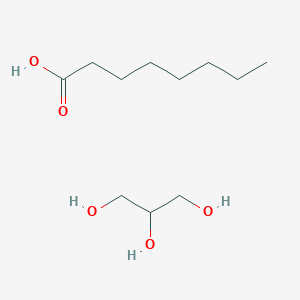
Rhenium boride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(boranylidyne)rhenium typically involves the deoxygenation of commercially available perrhenate anion (ReO₄⁻) with pinacol borane (HBpin). This reaction results in the formation of a rhenium complex comprising hydride and boron ligands . The structure of the resulting complex can be analyzed using X-ray crystallography, NMR spectroscopy, and DFT calculations .
Industrial Production Methods: While specific industrial production methods for bis(boranylidyne)rhenium are not extensively documented, the general approach involves the use of high-purity reagents and controlled reaction conditions to ensure the formation of the desired complex. The process may involve the use of specialized equipment for handling and purifying the compound .
Chemical Reactions Analysis
Types of Reactions: Rhenium boride undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it may act as a catalyst or reactant.
Reduction: It can also undergo reduction reactions, often involving the transfer of electrons to or from the rhenium center.
Substitution: Substitution reactions involving bis(boranylidyne)rhenium typically involve the replacement of ligands around the rhenium center.
Common Reagents and Conditions: Common reagents used in reactions with bis(boranylidyne)rhenium include pinacol borane (HBpin), 9-borabicyclo[3.3.1]nonane (9-BBN), and various organic substrates. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from reactions involving bis(boranylidyne)rhenium depend on the specific reaction type. For example, hydroboration reactions can yield borylated organic compounds, while oxidation reactions may produce rhenium oxides .
Scientific Research Applications
Rhenium boride has several scientific research applications, including:
Materials Science: It is explored for its potential use in the development of advanced materials with unique electronic and mechanical properties.
Biological Applications: While not extensively studied, there is potential for bis(boranylidyne)rhenium to be used in biological applications, such as antimicrobial agents.
Mechanism of Action
The mechanism by which bis(boranylidyne)rhenium exerts its effects involves the activation of B-H bonds by the rhenium center. This activation facilitates various catalytic processes, such as hydroboration and C-H borylation. The molecular targets and pathways involved in these reactions include the coordination of boron ligands to the rhenium center and subsequent electron transfer processes .
Comparison with Similar Compounds
Rhenium Tricarbonyl Complexes: These complexes are known for their use in biological imaging and catalysis.
Rhenium Oxides: Used in various catalytic processes, including oxidation reactions.
Rhenium Halides:
Uniqueness: Rhenium boride is unique due to its ability to activate B-H bonds and facilitate hydroboration reactions with high regioselectivity. This property distinguishes it from other rhenium complexes, making it a valuable compound for specific catalytic applications .
Properties
CAS No. |
12355-99-6 |
|---|---|
Molecular Formula |
B2Re |
Molecular Weight |
207.83 g/mol |
IUPAC Name |
bis(boranylidyne)rhenium |
InChI |
InChI=1S/2B.Re |
InChI Key |
OLXPHXSOQYDZNT-UHFFFAOYSA-N |
SMILES |
[B].[B].[Re] |
Canonical SMILES |
B#[Re]#B |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-Bromobicyclo[2.2.1]heptane](/img/structure/B82479.png)




